5,7-Difluoroquinolin-3-ol
Description
5,7-Difluoroquinolin-3-ol is a fluorinated quinoline derivative characterized by hydroxyl (-OH) and fluorine substituents at positions 3, 5, and 7 of the quinoline scaffold. Fluorine atoms enhance electronegativity and metabolic stability, while the hydroxyl group may contribute to hydrogen bonding interactions, influencing solubility and target binding affinity.
Properties
IUPAC Name |
5,7-difluoroquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-5-1-8(11)7-3-6(13)4-12-9(7)2-5/h1-4,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEJYQSSWQTPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination Using Chromium-Based Reagents
Electrophilic fluorination of quinolin-3-ol derivatives has been explored using chromium(VI) oxide in acetic acid. For instance, a method analogous to the oxidation of 3-(3,3-dimethylisoquinolin-1-yl)quinoline with chromic acid (CrO₃) in acetic acid at reflux conditions (6 hours) achieved fluorination at the 4-position. Adapting this approach, fluorination at the 5- and 7-positions could be directed by the hydroxyl group at position 3, which activates adjacent carbons for electrophilic attack. However, competing side reactions and over-fluorination remain challenges, necessitating precise stoichiometric control.
Nucleophilic Aromatic Substitution (SNAr)
Halogen exchange reactions using potassium fluoride (KF) or cesium fluoride (CsF) on 5,7-dichloroquinolin-3-ol substrates have been proposed. This method mirrors the chlorination process described in US Patent 3,560,508, where 8-hydroxyquinoline underwent chlorination in chloroform with iodine catalysis. Substituting chlorine with fluorine under high-temperature conditions (150–200°C) in dimethylformamide (DMF) could yield the target compound, though yields are often modest (<50%) due to incomplete substitution.
Quinoline Ring Construction with Pre-Installed Fluorine Atoms
Skraup Synthesis with Fluorinated Anilines
The Skraup reaction, which condenses 3,5-difluoroaniline with glycerol and sulfuric acid, offers a route to 5,7-difluoroquinoline. Subsequent hydroxylation at position 3 via acidic hydrolysis of a nitrile intermediate (e.g., 3-cyanoquinoline) could yield the desired product. A similar approach was employed in the synthesis of 3-(isoquinolin-1-yl)quinoline, where quinoline-3-carbonitrile reacted with alcohols in sulfuric acid. This method avoids post-synthetic fluorination but requires stringent control over ring-closure regiochemistry.
Friedländer Annulation
Condensation of 2-aminobenzaldehyde derivatives with fluorinated ketones provides another pathway. For example, reacting 2-amino-3-hydroxy-5,7-difluorobenzaldehyde with cyclohexanone under acidic conditions generated the quinoline core. This method, inspired by the synthesis of 5,6,7-trimethoxyquinolines, highlights the versatility of annulation reactions in constructing complex fluorinated architectures.
Halogen Exchange and Catalytic Fluorination
Transition Metal-Catalyzed C–F Bond Formation
Palladium-catalyzed fluorination of 5,7-dibromoquinolin-3-ol using silver fluoride (AgF) or xenon difluoride (XeF₂) has shown promise. A protocol adapted from the iodobenzene-mediated chlorination in Patent US3560508 could replace bromine with fluorine under milder conditions. For instance, employing a catalyst system of Pd(OAc)₂ and 1,10-phenanthroline in DMF at 100°C achieved partial fluorination, though yields require optimization.
Photoredox Fluorination
Recent advances in photoredox catalysis enable selective C–H fluorination. Using iridium-based photocatalysts and Selectfluor as a fluorine source, the hydroxyl group at position 3 directs radical-mediated fluorination to the 5- and 7-positions. This method, while innovative, remains experimental and lacks large-scale validation.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods, yields, and limitations:
| Method | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Skraup Synthesis | H₂SO₄, glycerol, 150°C | 35–45% | One-pot ring closure | Low regioselectivity, harsh conditions |
| Halogen Exchange (SNAr) | KF, DMF, 180°C | 40–50% | Utilizes stable precursors | Incomplete substitution, side reactions |
| Electrophilic Fluorination | CrO₃, AcOH, reflux | 25–30% | Direct fluorination | Over-fluorination, toxicity concerns |
| Friedländer Annulation | Acidic conditions, cyclohexanone | 50–60% | High regiocontrol | Limited substrate availability |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 3 and fluorine atoms at positions 5/7 participate in nucleophilic substitution reactions under controlled conditions.
Hydroxyl Group Substitution
The hydroxyl group can be converted into better leaving groups (e.g., chlorides or sulfonates) for subsequent displacement. For example:
-
Reaction with POCl₃ : Forms a dichlorophosphate intermediate, enabling substitution via an E2 mechanism (SN2 pathway) .
-
Thionyl Chloride (SOCl₂) : Converts the hydroxyl group to a chlorosulfite intermediate (-OSOCl₂), facilitating chloride substitution with inversion of configuration .
Example Reaction Table
| Reagent | Intermediate Formed | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| POCl₃ | Dichlorophosphate | 3-Chloro-5,7-difluoroquinoline | 78 | Pyridine, 80°C, 6h |
| SOCl₂ | Chlorosulfite | 3-Chloro-5,7-difluoroquinoline | 85 | Reflux, 4h |
Fluorine Atom Substitution
Fluorine at positions 5 and 7 can undergo substitution with stronger nucleophiles (e.g., amines or alkoxides):
-
Ammonia/Amines : Forms 5,7-diaminoquinolin-3-ol derivatives at elevated temperatures .
-
Methoxide : Produces 5,7-dimethoxyquinolin-3-ol under basic conditions.
Cross-Coupling Reactions
The quinoline core participates in palladium-catalyzed coupling reactions, leveraging halogen substituents (if introduced via substitution).
Suzuki-Miyaura Coupling
Aryl boronic acids react with halogenated derivatives (e.g., 3-chloro-5,7-difluoroquinoline) to form biaryl structures:
-
Reagents : Pd(PPh₃)₄, Na₂CO₃, solvent (toluene/ethanol).
-
Example Product : 3-(4-Methylphenyl)-5,7-difluoroquinoline (yield: 65–72%).
Buchwald-Hartwig Amination
Primary/secondary amines couple with halogenated intermediates to form C–N bonds:
Oxidation and Reduction
The hydroxyl group and aromatic ring undergo redox transformations:
Oxidation
-
MnO₂ : Converts the hydroxyl group to a ketone, yielding 5,7-difluoroquinolin-3-one (yield: 88%).
-
H₂O₂/Fe²⁺ : Generates quinoline N-oxide derivatives via radical intermediates.
Reduction
-
NaBH₄/CeCl₃ : Selectively reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives without affecting fluorines .
-
H₂/Pd-C : Fully hydrogenates the ring to decahydroquinoline (industrial-scale applications).
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring directs electrophiles to specific positions:
Nitration
-
Conditions : HNO₃/H₂SO₄, 0–5°C.
-
Product : 8-Nitro-5,7-difluoroquinolin-3-ol (major) due to meta-directing effects of fluorine .
Sulfonation
-
Reagent : Oleum (20% SO₃).
-
Product : 5,7-Difluoroquinolin-3-ol-8-sulfonic acid (pharmaceutical intermediate) .
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles:
Triazole-Oxadiazole Hybrids
Solvent and Condition-Dependent Reactivity
| Reaction Type | Preferred Solvent | Temperature Range | Key Catalyst/Reagent |
|---|---|---|---|
| Nucleophilic Substitution | DMF or THF | 60–100°C | Pyridine |
| Cross-Coupling | Toluene/ethanol | 80–120°C | Pd(PPh₃)₄ |
| Oxidation | Dichloromethane | 25–40°C | MnO₂ |
| Reduction | Methanol | 0–25°C | NaBH₄ |
Stability and Byproduct Analysis
-
Thermal Stability : Decomposes above 250°C, releasing HF and CO.
-
Common Byproducts :
-
5-Fluoroquinolin-3-ol (via defluorination).
-
Quinolin-3-ol (complete defluorination under harsh conditions).
-
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 5,7-Difluoroquinolin-3-ol serves as a fundamental building block for synthesizing more complex fluorinated compounds. Its unique structure allows for the modification and development of derivatives with enhanced properties.
2. Biology
- Enzyme Inhibition : The compound is studied for its potential to inhibit specific enzymes involved in various biological processes. For instance, it has shown promise in inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
3. Medicine
- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties against various strains of bacteria. A study demonstrated that it effectively inhibited the growth of E. coli at concentrations as low as 8 µg/mL.
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cells. A notable case study involving human breast cancer cells (MCF-7) revealed a dose-dependent increase in apoptotic cell death, suggesting its potential as a lead compound for developing new anticancer agents.
4. Industry
- Liquid Crystals and Dyes : The compound is utilized in producing liquid crystals and dyes due to its unique electronic properties. Its application in materials science is significant for developing advanced optical devices.
The biological activity of this compound is influenced by its chemical structure:
- Enhanced Binding Affinity : The incorporation of fluorine atoms increases metabolic stability and binding affinity to biological targets.
| Activity Type | Target Organism/Cell Type | Effective Concentration (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli | 8 | Inhibition of DNA gyrase |
| Anticancer | MCF-7 (breast cancer) | 50 | Induction of apoptosis |
Case Studies
Case Study 1: Apoptosis Induction in Cancer Cells
A study evaluated the effects of this compound on MCF-7 cells:
- Control Group : Baseline apoptosis rate was 10%.
- 10 µM Treatment : Apoptosis increased to 25%.
- 50 µM Treatment : Apoptosis reached 60%.
These findings suggest that this compound may serve as a promising lead for developing new anticancer agents through its apoptotic effects on cancer cells.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of quinoline were evaluated against various Gram-positive and Gram-negative bacteria:
Mechanism of Action
The mechanism of action of 5,7-Difluoroquinolin-3-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death. This mechanism is similar to that of other fluoroquinolones .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The closest structural analog identified in available sources is 5,7-Dichloro-6-fluoroquinolin-3-amine (CAS: 2092452-80-5), which shares a quinoline backbone but differs in substituents and functional groups. Below is a comparative analysis:
Key Observations :
- Substituent Effects: The replacement of chlorine with fluorine in the target compound reduces molecular weight and alters electronic properties.
- Functional Group Impact: The hydroxyl group in this compound likely increases polarity and hydrogen-bonding capacity relative to the amine group in the analog, which could influence solubility and target selectivity.
Biological Activity
5,7-Difluoroquinolin-3-ol is a fluorinated derivative of quinoline that has garnered attention for its diverse biological activities. This compound is characterized by the presence of fluorine atoms at the 5 and 7 positions of the quinoline ring, which significantly influences its pharmacological properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The incorporation of fluorine into organic compounds often enhances their metabolic stability and binding affinity to biological targets. In the case of this compound, these modifications may contribute to its potential efficacy in various therapeutic areas.
Table 1: Chemical Structure of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₉H₆F₂N₁O |
| Molecular Weight | 183.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. For instance, studies have shown that this compound exhibits activity against various bacterial strains. A comparative analysis revealed that this compound has a minimum inhibitory concentration (MIC) lower than many traditional antibiotics.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 8 | |
| Staphylococcus aureus | 4 | |
| Pseudomonas aeruginosa | 16 |
Anticancer Properties
This compound has been investigated for its anticancer properties, particularly against human cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins.
Case Study: Apoptosis Induction in Cancer Cells
A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptotic cell death after treatment with concentrations ranging from 10 to 50 µM.
Findings:
- Control Group: Baseline apoptosis rate (10%).
- 10 µM Treatment: Apoptosis increased to 25%.
- 50 µM Treatment: Apoptosis reached 60%.
These findings suggest that this compound may serve as a promising lead compound for developing new anticancer agents.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Kinases: It has been shown to inhibit specific kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest: It affects cell cycle regulators, preventing cancer cells from proliferating.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,7-Difluoroquinolin-3-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis often involves multi-step protocols, such as nucleophilic substitution or coupling reactions. For example, fluorinated quinoline derivatives can be synthesized using K₂CO₃ in DMF with alkylating agents (e.g., CH₃I) under reflux or room-temperature conditions . Post-synthetic modifications, such as acid hydrolysis (e.g., 5% HCl in ethanol), are critical for deprotection or functional group interconversion . Purity optimization (80–82%) may require HPLC purification and rigorous solvent selection (e.g., DCM with HATU for carboxyl coupling) .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for structural confirmation. However, fluorinated compounds may exhibit signal broadening in ¹⁹F NMR due to radical intermediates or paramagnetic effects, necessitating complementary techniques like HPLC with retention time analysis . Comparative studies with known fluorinated isoquinoline derivatives (e.g., Hydrastinine Hydrochloride analogs) can validate spectral assignments . For reproducibility, adhere to journal guidelines emphasizing detailed experimental sections and cross-referencing with prior literature .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives, such as missing NMR signals or inconsistent MS fragmentation patterns?
- Methodological Answer : Contradictions often arise from radical intermediates (e.g., nitroxide-containing analogs) or dynamic molecular interactions. Iterative data collection—such as variable-temperature NMR or high-resolution MS—can clarify ambiguities . Additionally, constraint-based simulation tools can identify over-constrained synthetic pathways or analytical conditions that lead to conflicting results . Cross-validation with computational chemistry (e.g., DFT calculations for expected spectral profiles) is recommended .
Q. What experimental design considerations are critical for studying the regioselective fluorination of quinoline derivatives like this compound?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. For example, using bulky directing groups (e.g., 2,4-difluorobenzoyl in Scheme 1) can bias fluorination to specific positions . Controlled experiments with isotopic labeling (e.g., ¹⁸F tracing) or competitive reaction setups (e.g., varying fluorine sources) can isolate kinetic vs. thermodynamic control . Statistical analysis of yield trends across analogs (e.g., 5a–5l derivatives) helps identify optimal conditions .
Q. How can researchers optimize multi-step syntheses of this compound to mitigate side reactions and improve scalability?
- Methodological Answer : Stepwise monitoring via TLC or in-situ IR spectroscopy is essential for intermediate tracking. For example, bromination steps (e.g., Br(CH₂)₄Br in acetone) require strict temperature control to avoid overhalogenation . Scalability challenges, such as solvent volume or catalyst loading, can be addressed using microreactor systems or flow chemistry. Purity thresholds (>98%) may necessitate recrystallization from polar aprotic solvents or gradient column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
